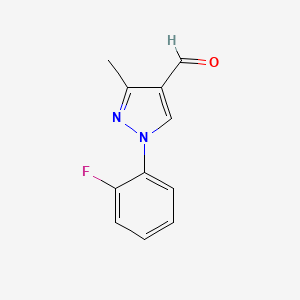

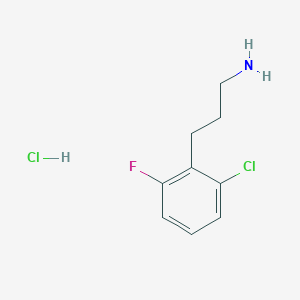

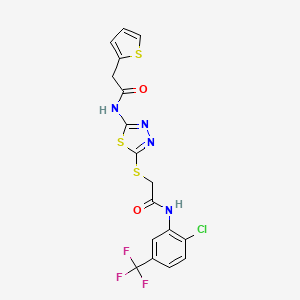

1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1-(2-fluorophenyl)pyrazoles have been synthesized by 1,3-dipolar cycloaddition of the corresponding sydnones . This involves a reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .Chemical Reactions Analysis

Again, specific chemical reactions involving this compound are not available. But, 1-(2-fluorophenyl)pyrazoles have been synthesized via 1,3-dipolar cycloaddition reactions .科学研究应用

Medicinal Chemistry: Antiviral Agents

1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: has been explored for its potential in medicinal chemistry, particularly as a scaffold for developing antiviral agents. Indole derivatives, which share a similar heterocyclic structure, have shown diverse biological activities, including antiviral properties . This suggests that the pyrazole derivative could be modified to enhance its interaction with viral proteins, potentially leading to new treatments for viral infections.

Organic Chemistry: Synthesis of Heterocycles

In organic chemistry, this compound is used as a precursor in the synthesis of heterocyclic compounds. The 1,3-dipolar cycloaddition reactions, also known as Huisgen reactions, involve the synthesis of five-membered heterocycles, which are crucial in the development of pharmaceuticals . The pyrazole ring of the compound can undergo various reactions to create complex molecules with significant biological activity.

Pharmacology: Potassium-Competitive Acid Blockers

The pyrazole derivative has been identified as a core structure in the development of potassium-competitive acid blockers (P-CABs). A related compound, TAK-438, has been selected as a drug candidate for the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers, highlighting the potential of pyrazole derivatives in pharmacology .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s ability to interact with enzymes could be harnessed to design enzyme inhibitors. For instance, NMDA receptor antagonists, which have dissociative effects, have been synthesized from related structures . This indicates that the pyrazole derivative could be used to study and potentially modulate biochemical pathways.

Materials Science: Fluorinated Building Blocks

The fluorine atom present in the compound makes it a valuable building block in materials science. Fluorinated compounds are known for their unique properties, such as increased stability and resistance to degradation, which are beneficial in creating advanced materials .

Analytical Methods: Chemical Characterization

This compound can also play a role in analytical methods, particularly in the chemical characterization of substances. For example, gas chromatographic-mass spectrometric methods have been optimized for the analysis of benzylpiperazine and 1-arylpiperazine based drugs, which are structurally related to the pyrazole derivative . Such methods could be adapted for the analysis of new psychoactive substances.

安全和危害

属性

IUPAC Name |

1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZGQUKPGZDUMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzylspiro[3.4]octan-5-amine](/img/structure/B2948423.png)

![7-(4-Chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2948432.png)

![2-Oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B2948433.png)

![2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3-phenylpropyl)acetamide](/img/structure/B2948438.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2948441.png)

![4-[(2,4-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2948442.png)